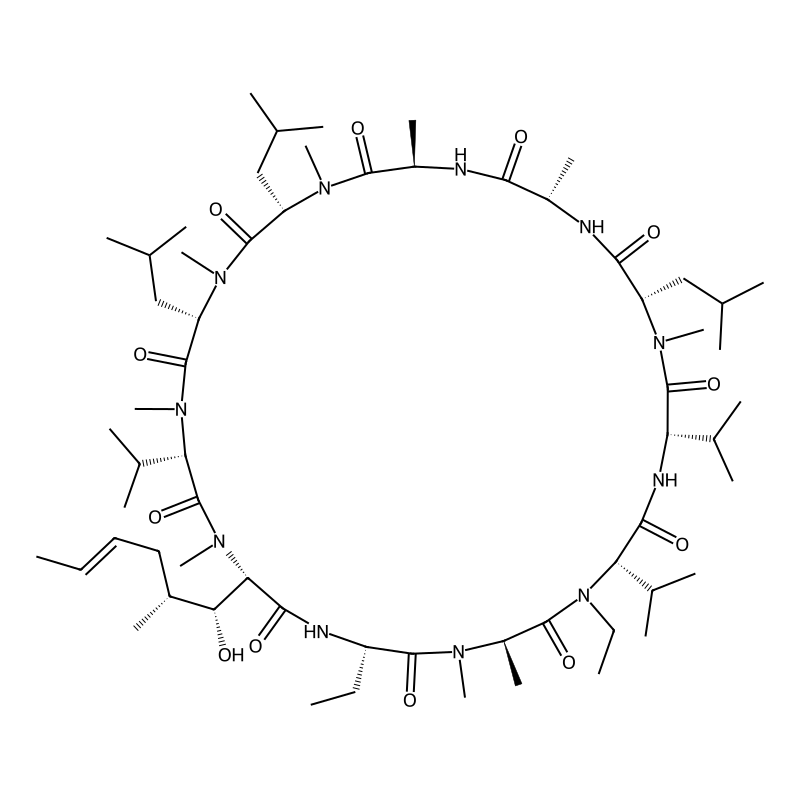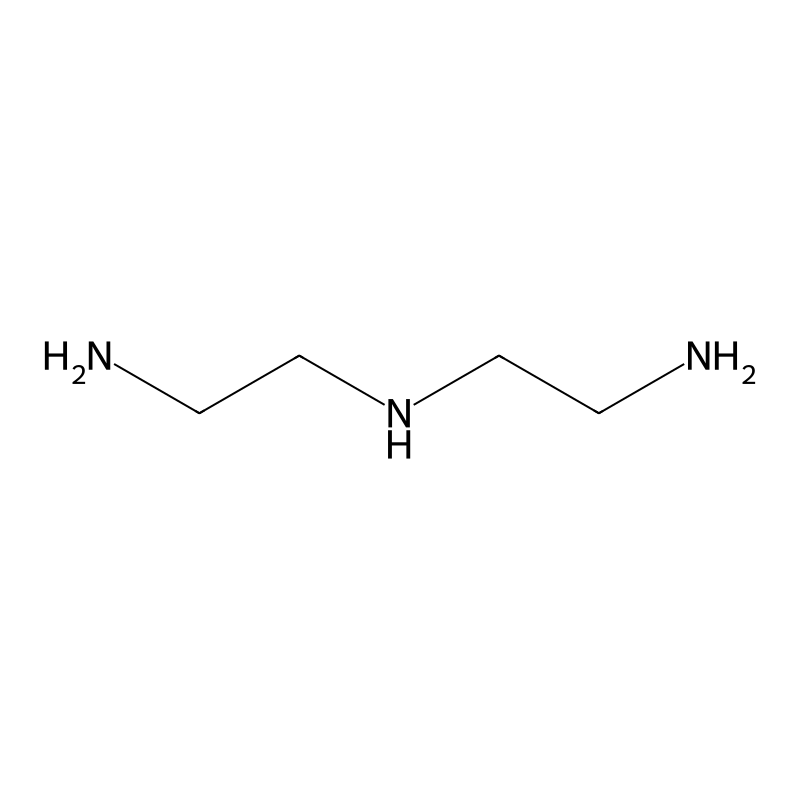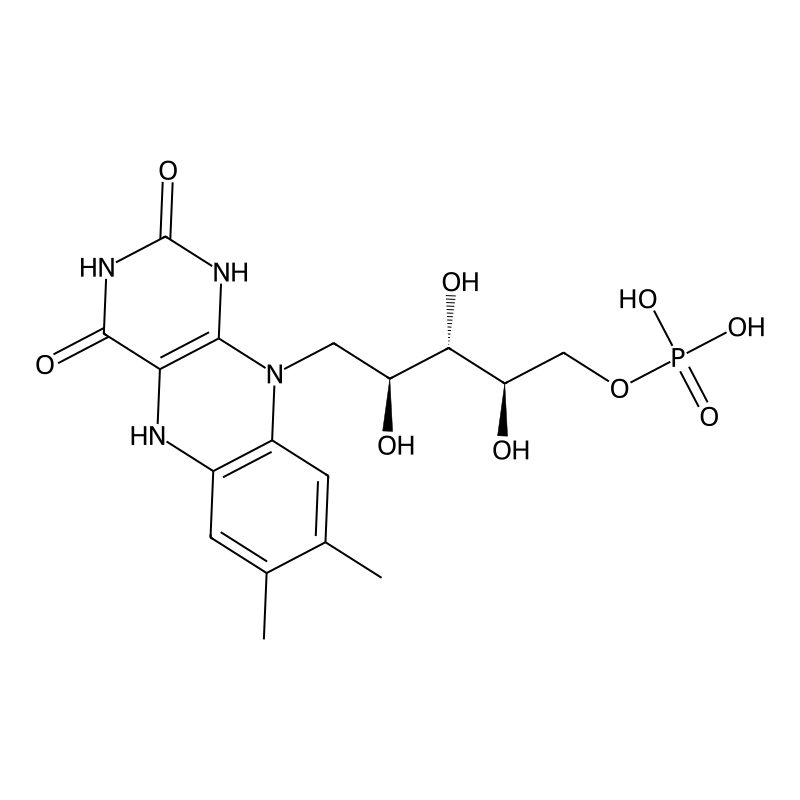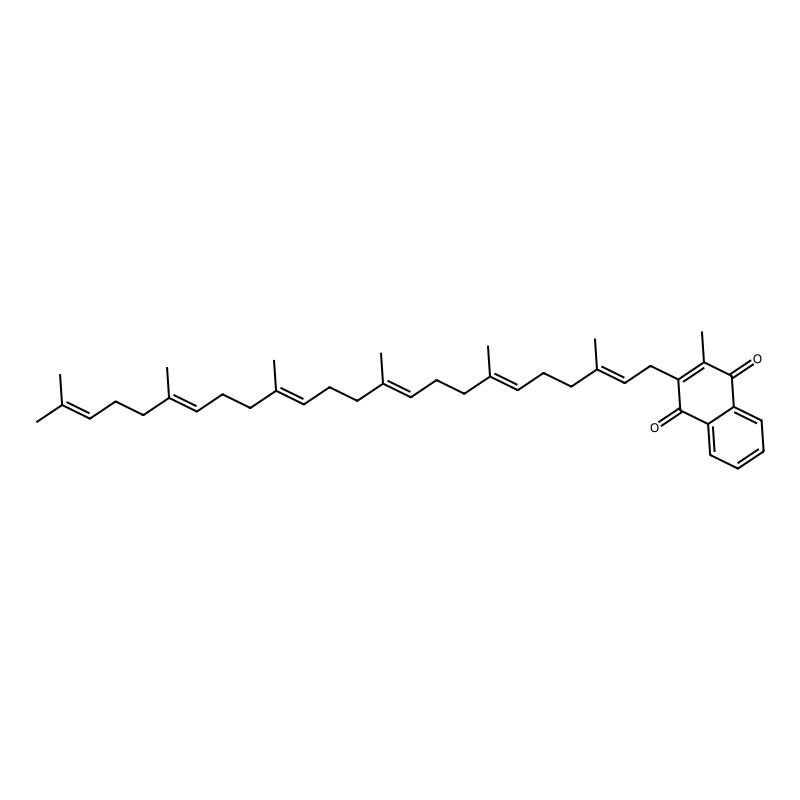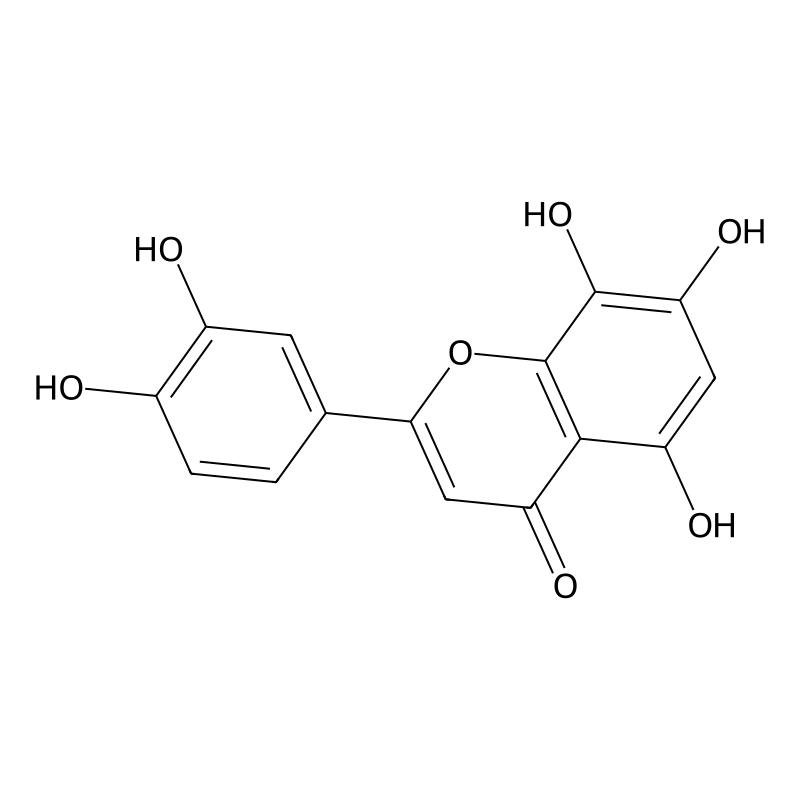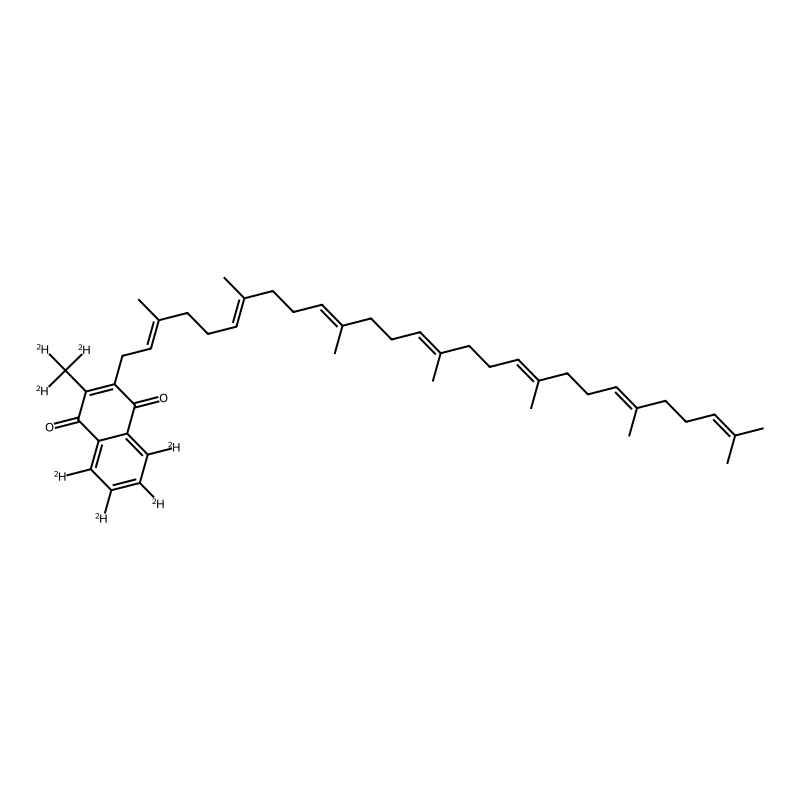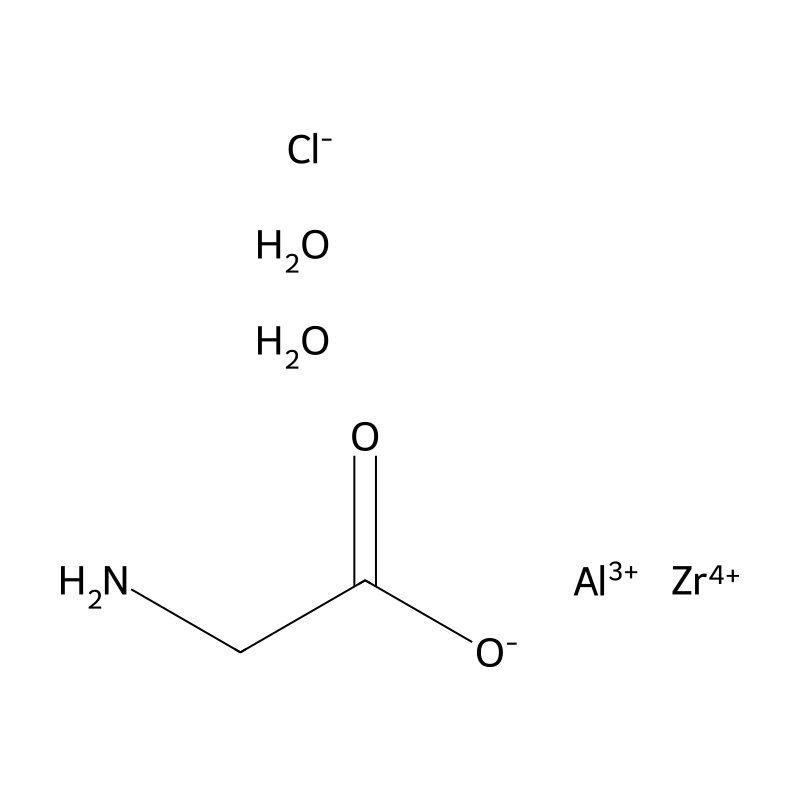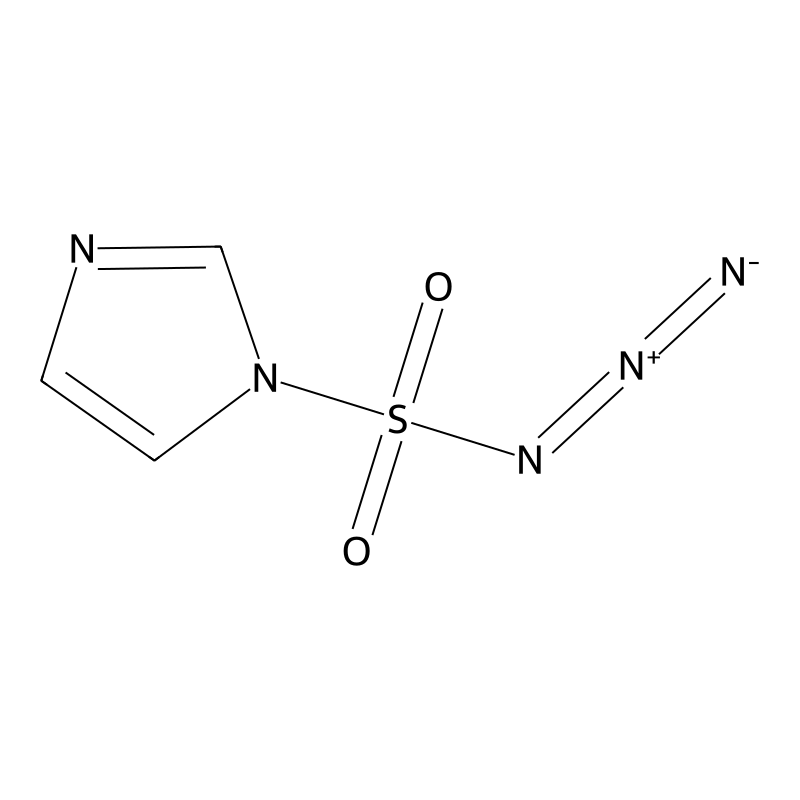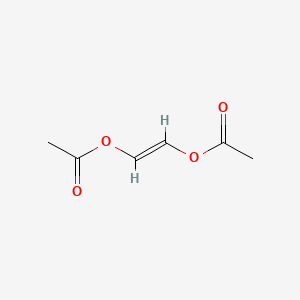4-(Trifluoromethyl)benzenebutanal
Catalog No.
S873620
CAS No.
528867-43-8
M.F
C11H11F3O
M. Wt
216.203
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
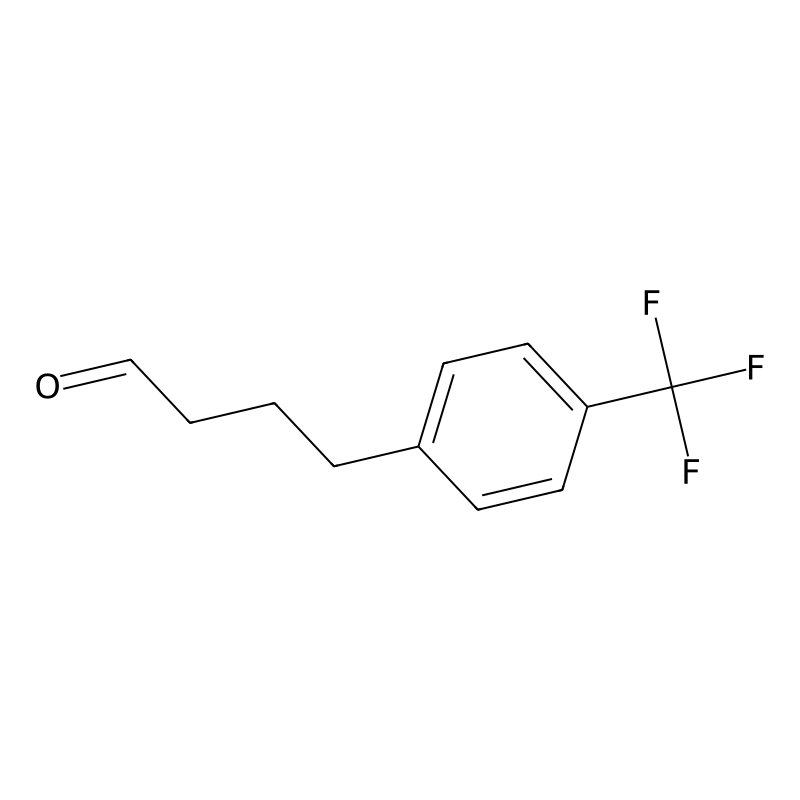
Content Navigation
CAS Number
528867-43-8
Product Name
4-(Trifluoromethyl)benzenebutanal
IUPAC Name
4-[4-(trifluoromethyl)phenyl]butanal
Molecular Formula
C11H11F3O
Molecular Weight
216.203
InChI
InChI=1S/C11H11F3O/c12-11(13,14)10-6-4-9(5-7-10)3-1-2-8-15/h4-8H,1-3H2
InChI Key
XXXUUFJYLJTYPA-UHFFFAOYSA-N
SMILES
C1=CC(=CC=C1CCCC=O)C(F)(F)F
Synonyms
4-(4-Trifluoromethylphenyl)butyraldehyde;
4-[4-(Trifluoromethyl)phenyl]butanal is a compound with the molecular formula C12H11F3O. It is also known by its chemical name, 4-(4-Trifluoromethylphenyl)butyraldehyde. This compound is a colorless to pale yellow liquid with a characteristic odor. It has been used in various scientific studies as an intermediate in the synthesis of other compounds.
The physical and chemical properties of 4-[4-(Trifluoromethyl)phenyl]butanal contribute to its use in various scientific studies. The compound has a melting point of -30 °C and a boiling point of 132-133 °C. It is soluble in alcohol and ether but is insoluble in water. Its molecular weight is 216.21 g/mol.
The synthesis of 4-[4-(Trifluoromethyl)phenyl]butanal can be achieved using various methods. One of the methods involves the reaction of 4-trifluoromethylbenzaldehyde with butanal in the presence of a base. The compound can be characterized by using various analytical methods such as NMR spectroscopy and infrared spectroscopy.
such as NMR spectroscopy and infrared spectroscopy are frequently used to characterize the properties of 4-[4-(Trifluoromethyl)phenyl]butanal. These methods are used to determine the purity of the compound and to detect impurities.
Research on 4-[4-(Trifluoromethyl)phenyl]butanal has shown that it has various biological properties. It has been shown to be an inhibitor of the enzyme phosphodiesterase 4 (PDE4), which plays a role in the inflammatory response in the body. This compound has potential use in developing treatments for inflammatory diseases.
Studies have shown that 4-[4-(Trifluoromethyl)phenyl]butanal has low toxicity in both animals and humans. However, it is important to take safety precautions when using this compound in scientific experiments to prevent exposure.
4-[4-(Trifluoromethyl)phenyl]butanal has been used in various scientific studies as an intermediate in the synthesis of other compounds. It has also been used in studies of the PDE4 enzyme and its role in inflammatory diseases.
Research on 4-[4-(Trifluoromethyl)phenyl]butanal is ongoing, and there are many potential applications for this compound in various fields of research and industry.
4-[4-(Trifluoromethyl)phenyl]butanal has potential implications in various fields of research and industry. Its use in the synthesis of other compounds makes it a valuable intermediate in the chemical industry. Its inhibition of the PDE4 enzyme makes it a potential candidate for developing treatments for inflammatory diseases.
There are some limitations to the use of 4-[4-(Trifluoromethyl)phenyl]butanal in scientific experiments. It is important to use safety precautions to prevent exposure to this compound. Future directions for research on this compound include further studies of its biological properties and potential use in developing treatments for inflammatory diseases.
Possible Future Directions:
- Further investigation of the potential therapeutic uses of 4-[4-(Trifluoromethyl)phenyl]butanal in inflammatory diseases
- Development of novel chemical methods for synthesis of the compound
- Study of the interaction of this compound with other enzymes and their potential role in disease pathogenesis
- Exploration of potential applications of this compound in the manufacture of other pharmaceuticals and industrial products.
XLogP3
2.9
Dates
Modify: 2023-08-15
Explore Compound Types
Get ideal chemicals from 750K+ compounds
